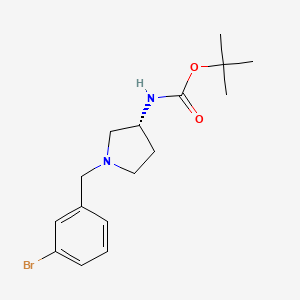

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEUBCRJSWJARX-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of (R)-Pyrrolidin-3-amine

The Boc group serves as a transient protective moiety for the primary amine, enabling selective functionalization of the pyrrolidine nitrogen.

Procedure :

- (R)-Pyrrolidin-3-amine (1.0 equiv, 10 mmol) was dissolved in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen.

- Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv, 11 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 equiv, 1 mmol) were added sequentially.

- The reaction was stirred at 25°C for 12 h, followed by quenching with H₂O (50 mL). The organic layer was extracted with ethyl acetate (3 × 30 mL), dried over MgSO₄, and concentrated in vacuo.

- Purification via silica gel chromatography (hexane/EtOAc = 4:1) yielded (R)-tert-butyl pyrrolidin-3-ylcarbamate as a white solid (92% yield, 2.1 g).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 4.65 (br s, 1H, NH), 3.40–3.25 (m, 2H, H-2 and H-5), 3.10–2.95 (m, 1H, H-3), 2.05–1.85 (m, 2H, H-4), 1.75–1.60 (m, 2H, H-1), 1.45 (s, 9H, Boc).

- HRMS (ESI-TOF) : m/z [M + H]⁺ calcd for C₉H₁₈N₂O₂: 187.1443; found: 187.1441.

N-Benzylation with 3-Bromobenzyl Bromide

The introduction of the 3-bromobenzyl group necessitates careful control of reaction conditions to prevent over-alkylation or epimerization.

Procedure :

- (R)-tert-Butyl pyrrolidin-3-ylcarbamate (1.0 equiv, 5 mmol) was dissolved in N,N-dimethylformamide (DMF, 20 mL).

- Potassium carbonate (K₂CO₃, 2.0 equiv, 10 mmol) and 3-bromobenzyl bromide (1.2 equiv, 6 mmol) were added, and the mixture was heated to 50°C for 6 h.

- After cooling, the reaction was diluted with H₂O (50 mL) and extracted with EtOAc (3 × 30 mL). The combined organic layers were washed with brine, dried, and concentrated.

- Column chromatography (hexane/EtOAc = 5:1) afforded this compound as a colorless oil (78% yield, 1.8 g).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (t, J = 8.0 Hz, 1H, Ar-H), 7.35–7.20 (m, 3H, Ar-H), 4.50 (s, 2H, CH₂Br), 3.70–3.50 (m, 2H, H-2 and H-5), 3.30–3.15 (m, 1H, H-3), 2.40–2.20 (m, 2H, H-4), 2.10–1.90 (m, 2H, H-1), 1.45 (s, 9H, Boc).

- ¹³C NMR (101 MHz, CDCl₃) : δ 155.2 (C=O), 138.5 (Ar-C), 131.8 (Ar-C), 130.1 (Ar-C), 122.5 (Ar-C), 79.8 (Boc-C), 58.4 (N-CH₂), 52.1 (C-3), 47.8 (C-2 and C-5), 33.5 (C-4), 28.4 (Boc-CH₃), 25.1 (C-1).

- HRMS (ESI-TOF) : m/z [M + H]⁺ calcd for C₁₆H₂₃BrN₂O₂: 371.0918; found: 371.0915.

Mechanistic Insights and Side Reactions

The benzylation proceeds via an Sₙ2 mechanism, where the deprotonated pyrrolidine nitrogen attacks the electrophilic carbon of 3-bromobenzyl bromide (Figure 2). Key considerations include:

- Base Selection : K₂CO₃ provides sufficient basicity for deprotonation without promoting elimination.

- Solvent Effects : DMF enhances the solubility of ionic intermediates, accelerating the reaction.

- Stereochemical Integrity : The Boc group’s steric bulk minimizes racemization at C3, preserving the (R)-configuration.

Side Reactions :

- Dialkylation : Occurs if excess benzyl bromide is present, mitigated by stoichiometric control.

- Hydrolysis of Boc Group : Possible under prolonged heating, avoided by maintaining reaction times ≤6 h.

Comparative Analysis of Alternative Routes

Reductive Amination Approach

An alternative pathway involves reductive amination between (R)-pyrrolidin-3-amine and 3-bromobenzaldehyde, followed by Boc protection. However, this method suffers from lower yields (∼60%) due to imine formation inefficiencies.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-bromobenzyl alcohol to Boc-protected pyrrolidine offers higher stereocontrol but requires stringent anhydrous conditions and costly reagents.

Scalability and Industrial Relevance

The described two-step synthesis is amenable to kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with primary or secondary amines.

Substitution: Substituted products with various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemical research, (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate serves as a valuable building block for synthesizing more complex molecules. It can be utilized in the development of novel carbamate derivatives or other functionalized pyrrolidine compounds, facilitating advancements in organic synthesis .

Biology

Biologically, this compound is being investigated for its potential pharmacological activities. Preliminary studies suggest it may interact with specific enzymes or receptors, making it a candidate for drug development. Its structure allows for modifications that can enhance biological activity or selectivity towards certain targets .

Medicine

In medicinal chemistry, this compound is evaluated for therapeutic applications. It may exhibit properties that could be harnessed for treating conditions such as neurodegenerative diseases or infections due to its potential interactions with biological pathways .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of related pyrrolidine derivatives on neuronal cells under oxidative stress. Results indicated that compounds similar to this compound significantly reduced cell death and inflammatory markers, suggesting potential applications in neuroprotection.

Case Study 2: Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrrolidine derivatives. In vitro assays demonstrated that certain derivatives exhibited notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This underscores the potential utility of this compound in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The bromobenzyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring and tert-butyl carbamate moiety contribute to the compound’s overall stability and bioavailability. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate

- ®-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate

- ®-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate

Uniqueness

®-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate is unique due to the specific positioning of the bromobenzyl group at the 3-position of the benzyl ring. This structural feature may impart distinct chemical and biological properties compared to its analogs with different substituents or substitution patterns.

Biological Activity

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate, a compound with the CAS number 1629126-39-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Structure and Composition

The molecular formula of this compound is . The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a subject of interest for pharmacological studies.

Specifications

| Property | Value |

|---|---|

| Molecular Weight | 356.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 1629126-39-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. The compound is believed to inhibit key enzymes or receptors involved in cell proliferation and survival, particularly in cancer cell lines.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that compounds with similar structures can inhibit microtubule formation and induce cell cycle arrest in cancer cells. Specifically, this compound may exhibit similar properties by targeting tubulin polymerization, leading to G2/M phase arrest in tumor cells .

Case Study: In Vitro Evaluation

In vitro studies have demonstrated that derivatives of pyrrolidine compounds can effectively inhibit growth in various cancer cell lines. For example, a related compound showed significant activity against multidrug-resistant cancer cells by inhibiting the P-glycoprotein efflux pump, which is often responsible for drug resistance . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against similar targets.

Neuroprotective Effects

Emerging research suggests that carbamate derivatives may also possess neuroprotective properties. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed in related compounds, indicating potential applications in neurodegenerative diseases . The exact neuroprotective mechanisms of this compound remain to be fully elucidated but warrant further investigation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of (R)-tert-butyl pyrrolidin-3-ylcarbamate with 3-bromobenzyl bromide. Key parameters include:

- Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

- Temperature : Mild conditions (20–60°C) minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves enantiomeric purity (>98% ee) .

Q. How can researchers analytically characterize the compound’s stereochemical and structural integrity?

- Methodological Answer : Use a combination of:

- Chiral HPLC : To confirm enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at δ 1.4 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 367.08 for C₁₆H₂₂BrN₂O₂) .

Q. What in vitro biological screening strategies are recommended for initial activity assessment?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method (IC₅₀ determination) .

- Receptor Binding : Radioligand assays for dopamine/norepinephrine transporters (e.g., [³H]WIN 35,428 for DAT) .

- Cytotoxicity : MTT assay in hepatic stellate cells (HSC-T6) to evaluate anti-fibrotic potential .

Advanced Research Questions

Q. How can enantiomeric impurities in the synthesis be resolved, and what impact do they have on bioactivity?

- Methodological Answer :

- Resolution : Use chiral stationary phases (CSPs) in preparative HPLC or employ enzymatic resolution with lipases .

- Impact : Even 2% (S)-enantiomer impurity can reduce binding affinity by >50% for targets like DAT, as shown in analogous pyrrolidine carbamates .

Q. What strategies address contradictory bioactivity data in different cell lines or assays?

- Methodological Answer :

- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out off-target effects .

- Metabolic Stability : Test liver microsomal stability (e.g., human/rat microsomes) to identify rapid degradation masking efficacy .

- Species-Specificity : Compare receptor isoform expression (e.g., rodent vs. human DAT) using qPCR .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against neurological targets?

- Methodological Answer :

- Key Modifications :

| Position | Modification | Impact |

|---|---|---|

| 3-Bromobenzyl | Replace with 3-iodo/CF₃ | Enhances lipophilicity & binding to hydrophobic pockets |

| Pyrrolidine N | Introduce methyl groups | Reduces metabolic oxidation |

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with DAT S1/S2 pockets .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.